molecular formula C13H13F3N2S B3120015 4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol CAS No. 258353-09-2

4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol

Cat. No. B3120015
CAS RN: 258353-09-2
M. Wt: 286.32 g/mol
InChI Key: YYIUOUBMCUOXSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl groups . For instance, trifluoromethylpyridines (TFMPs) are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Photodissociable Dimer Reduction Products

Dihydropyrimidine derivatives, including 4,6-dimethyl-2-thipyrimidine and its 1-methyl derivative, undergo reduction to form dimers which can be oxidized electrolytically or undergo photodissociation, highlighting their potential in electrochemical and photochemical applications (Wrona et al., 1975).

Synthesis for Pharmacological Applications

Synthesis of 2,6-dimethyl-5-phenyl-4-oxo-1,4-dihydropyrimidines and their applications as tranquilizers and antidepressants indicate the potential of dihydropyrimidine compounds in drug development (Védernikova et al., 2010).

Anticancer Activity

The synthesis of pyrazolone derivatives bearing dihydropyrimidine moieties and their screening against human tumor breast cancer cell lines showcases the anticancer potential of dihydropyrimidine-based compounds (Ghorab et al., 2014).

Structural and Characterization Studies

Studies on the synthesis and characterization of dihydropyrimidine derivatives provide insights into their structural properties and potential applications in material science and pharmaceuticals (Nagarajaiah & Begum, 2015).

Mimics of Calcium Channel Blockers

Research on carbamoyl-substituted dihydropyrimidines indicates their structural similarity to dihydropyridine calcium channel blockers, suggesting potential therapeutic applications (Ravikumar & Sridhar, 2005).

Antimicrobial Evaluation

Synthesis and evaluation of dihydropyrimidine-triazole hybrid compounds for their antimicrobial activity highlight the chemical versatility and potential biomedical applications of dihydropyrimidine derivatives (Gomha et al., 2020).

Mechanism of Action

properties

IUPAC Name

6,6-dimethyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2S/c1-12(2)6-7-18(11(19)17-12)10-5-3-4-9(8-10)13(14,15)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIUOUBMCUOXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
Reactant of Route 6
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol

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